9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fluorine atom and a phenylethyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted indole and a quinoxaline derivative, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases and enzymes, disrupting cellular signaling pathways. The compound’s ability to bind to DNA and proteins also contributes to its biological effects. These interactions can lead to the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-phenylfuro[2,3-b]quinoxaline: Another quinoxaline derivative with similar structural features but different substituents.
6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines: These compounds share the indoloquinoxaline core but have varying substituents that affect their biological activities
Uniqueness
The presence of the fluorine atom and the phenylethyl group in 9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline imparts unique chemical properties, such as increased lipophilicity and stability. These features can enhance its biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H16FN3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
9-fluoro-6-(2-phenylethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H16FN3/c23-16-10-11-20-17(14-16)21-22(25-19-9-5-4-8-18(19)24-21)26(20)13-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2 |
InChI Key |
YYCMCZJUZPCKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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